Ethyl-N-(2-Tolyl)-malonamat

Übersicht

Beschreibung

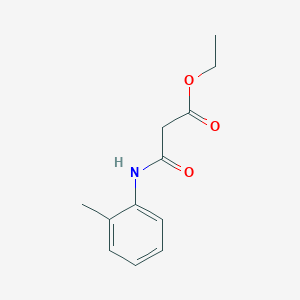

N-o-Tolyl-malonamic acid ethyl ester is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. It is an ester derivative of malonic acid, featuring a tolyl group attached to the nitrogen atom of the malonamic acid moiety. This compound is known for its unique chemical properties and versatility in various chemical reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry

Organic Synthesis : N-o-Tolyl-malonamic acid ethyl ester serves as an important intermediate in organic synthesis. It is utilized in various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Hydrolysis | Converts the ester to carboxylic acid and alcohol | Dilute HCl or NaOH |

| Oxidation | Produces ketones or aldehydes | Potassium permanganate, chromium trioxide |

| Substitution | Replaces the ester group with other nucleophiles | Amines or thiols |

Biology

Biological Activity : Research has indicated potential biological activities associated with N-o-Tolyl-malonamic acid ethyl ester. Studies are ongoing to explore its interactions with biomolecules, which may lead to insights into its pharmacological properties.

Medicine

Therapeutic Potential : The compound is being investigated for its potential use in drug development. Its unique chemical structure allows for modifications that may enhance its efficacy as a therapeutic agent.

Industry

Specialty Chemicals Production : In industrial applications, N-o-Tolyl-malonamic acid ethyl ester is used in the production of specialty chemicals and materials. Its versatility makes it valuable in various manufacturing processes.

Case Studies

- Synthesis of Bioactive Compounds : A study demonstrated the use of N-o-Tolyl-malonamic acid ethyl ester as a precursor for synthesizing bioactive compounds that exhibit anti-inflammatory properties.

- Enzyme Interaction Studies : Research focused on how N-o-Tolyl-malonamic acid ethyl ester interacts with specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.

- Industrial Applications : A case study highlighted the use of this compound in producing biodegradable plastics, showcasing its relevance in sustainable chemistry.

Wirkmechanismus

Mode of Action

This process breaks the ester bond, resulting in the formation of an alcohol and a carboxylic acid . The resulting products may then interact with their respective targets, leading to various biological effects.

Biochemical Pathways

For instance, they can be involved in transesterification reactions, a common process in biodiesel production . The exact pathways affected would depend on the specific targets of the compound and the biological context.

Pharmacokinetics

It’s known that the compound has a melting point of 34-35 °c and a boiling point of 91-92 °c under a pressure of 016 Torr . Its solubility varies with different solvents, being sparingly soluble in chloroform and slightly soluble in DMSO and methanol . These properties could influence its bioavailability and distribution within the body.

Result of Action

As an ester, it may undergo hydrolysis to produce an alcohol and a carboxylic acid . These products could then interact with various molecular targets, leading to a range of potential cellular effects. The exact effects would depend on the specific targets and the biological context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-o-Tolyl-malonamic acid ethyl ester. Factors such as pH, temperature, and the presence of other chemicals can affect the rate of ester hydrolysis . Additionally, the compound’s solubility in different solvents could influence its distribution and bioavailability in various biological environments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-o-Tolyl-malonamic acid ethyl ester typically involves the reaction of diethyl malonate with o-toluidine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The general steps are as follows:

Deprotonation: Diethyl malonate is deprotonated using a weak base to form an enolate.

Nucleophilic Substitution: The enolate undergoes nucleophilic substitution with o-toluidine to form the intermediate.

Esterification: The intermediate is then esterified using ethanol and an acid catalyst to yield N-o-Tolyl-malonamic acid ethyl ester.

Industrial Production Methods

Industrial production of N-o-Tolyl-malonamic acid ethyl ester follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions such as temperature, pressure, and reactant concentrations.

Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain high-purity N-o-Tolyl-malonamic acid ethyl ester.

Analyse Chemischer Reaktionen

Types of Reactions

N-o-Tolyl-malonamic acid ethyl ester undergoes various chemical reactions, including:

Hydrolysis: Acid or base-catalyzed hydrolysis to yield the corresponding carboxylic acid and alcohol.

Oxidation: Oxidative reactions to form corresponding ketones or aldehydes.

Substitution: Nucleophilic substitution reactions where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide under reflux conditions.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

Hydrolysis: Produces o-toluidine and malonic acid.

Oxidation: Yields corresponding ketones or aldehydes.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-methyl-malonamic acid ethyl ester

- N-phenyl-malonamic acid ethyl ester

- N-benzyl-malonamic acid ethyl ester

Uniqueness

N-o-Tolyl-malonamic acid ethyl ester is unique due to the presence of the tolyl group, which imparts distinct chemical properties and reactivity compared to other malonamic acid esters. This uniqueness makes it a valuable compound for specific applications in research and industry.

Biologische Aktivität

N-o-Tolyl-malonamic acid ethyl ester is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

N-o-Tolyl-malonamic acid ethyl ester is an ester derivative of malonic acid, characterized by the presence of an o-tolyl group attached to the nitrogen atom of the malonamic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 203.24 g/mol. The structure can be represented as follows:

Synthesis Methods

The synthesis of N-o-Tolyl-malonamic acid ethyl ester typically involves the reaction of o-toluidine with malonic acid derivatives under controlled conditions. Various methods have been reported, including one-pot reactions that optimize yield and purity. For instance, a method utilizing diethyl malonate as a precursor has shown promising results in terms of efficiency and environmental sustainability, achieving yields around 80% .

Antitumor Activity

Recent studies have highlighted the antitumor potential of N-o-Tolyl-malonamic acid ethyl ester derivatives. In vitro assays demonstrated that these compounds exhibit significant inhibitory effects on various cancer cell lines, including those overexpressing epidermal growth factor receptor (EGFR) and HER-2 kinases. For example, certain derivatives showed IC50 values comparable to established anticancer agents like erlotinib .

Table 1: Antitumor Activity of N-o-Tolyl-Malonamic Acid Ethyl Ester Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 3h | MCF-7 | 0.36 | EGFR inhibition |

| Compound 3b | MCF-7 | 1.5 | HER-2 inhibition |

| Compound 3c | A549 | 2.0 | Induction of apoptosis |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression. The inhibition of EGFR and HER-2 kinases is particularly noteworthy, as these targets are critical in many malignancies. The structure-activity relationship (SAR) studies indicate that modifications at the para position of the aromatic ring enhance inhibitory potency .

Case Studies

Several case studies have been documented regarding the biological effects of N-o-Tolyl-malonamic acid ethyl ester:

- Case Study on Antiproliferative Effects : A study conducted on MCF-7 breast cancer cells revealed that N-o-Tolyl-malonamic acid ethyl ester significantly reduced cell viability in a dose-dependent manner, suggesting its potential use as a therapeutic agent in breast cancer treatment.

- Mechanistic Insights : Molecular docking studies have provided insights into how N-o-Tolyl-malonamic acid ethyl ester interacts with EGFR at the molecular level, highlighting key hydrogen bonding interactions that stabilize its binding within the active site .

Eigenschaften

IUPAC Name |

ethyl 3-(2-methylanilino)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-16-12(15)8-11(14)13-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBOKIJENHYTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428549 | |

| Record name | N-o-Tolyl-malonamic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104330-53-2 | |

| Record name | N-o-Tolyl-malonamic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.